trans-1(7),8-p-Menthadien-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
2102-62-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m1/s1 |
InChI Key |
PNVTXOFNJFHXOK-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=C)[C@H](C1)O |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O |
Origin of Product |
United States |
Natural Occurrence and Chemoecological Distribution of Trans 1 7 ,8 P Menthadien 2 Ol
Distribution in Terpenoid-Producing Plant Species
trans-1(7),8-p-Menthadien-2-ol has been identified as a constituent of the essential oils of several plant families. The concentration and presence of this compound can vary significantly, influenced by genetic factors, geographical location, and environmental conditions.
Presence in Cymbopogon Species Essential Oils
The genus Cymbopogon, known for its aromatic grasses, is a notable source of various monoterpenoids. The essential oil of Cymbopogon densiflorus (Steud.) Stapf flowers has been found to contain trans-p-mentha-1(7),8-dien-2-ol, with one analysis reporting a concentration of 18%. While other isomers of p-menthadienol are common in species like Cymbopogon nervatus and Cymbopogon giganteus, the specific presence of this compound is not as prominently documented in the available literature for these species. Similarly, its occurrence in Cymbopogon schoenanthus is not well-established in scientific reports.
Table 1: Occurrence of this compound in Cymbopogon Species
| Species | Plant Part | Compound Presence | Reported Concentration (%) |
|---|---|---|---|
| Cymbopogon densiflorus | Flowers | Identified | 18 |
| Cymbopogon nervatus | - | Not reported as a major constituent | - |
| Cymbopogon giganteus | - | Not reported as a major constituent | - |
Identification in Rhododendron Species
This compound has been reported as a chemical constituent of plants within the Rhododendron genus. nih.govnih.gov Specifically, its presence has been noted in Rhododendron tomentosum (formerly Ledum palustre) and Rhododendron groenlandicum (Bog Labrador tea). nih.govnih.gov These evergreen shrubs are known for their characteristic aroma, which is due to a complex mixture of volatile organic compounds in their essential oils.
Detection in Apium graveolens and Wild Celery
The compound has been identified in wild celery (Apium graveolens). foodb.ca Its presence in this common vegetable suggests it may contribute to the plant's aromatic profile and could serve as a potential biomarker for consumption. foodb.ca
Occurrence in Elionurus hensii
Research into the chemical composition of the grass Elionurus hensii has revealed interesting chemoecological aspects of this compound. Studies have shown that the concentration of this compound, along with its cis-isomer, is higher in plants subjected to water stress. This suggests a potential role for this alcohol in the plant's response to arid conditions, possibly as part of a defense mechanism or to mitigate oxidative stress.
Presence in Veronica austriaca ssp. jacquinii
A detailed analysis of the volatile compounds from Veronica austriaca ssp. jacquinii has identified trans-p-mentha-1(7),8-dien-2-ol as a significant component of its hydrosols. nih.govresearchgate.net The concentration of the compound in the hydrosols from four different locations was found to range from 5.24% to 7.69%. nih.govresearchgate.net
Table 2: Concentration of this compound in Veronica austriaca ssp. jacquinii Hydrosols
| Sample Location | Concentration (%) |
|---|---|
| Location 1 | 5.24 - 7.69 |
| Location 2 | 5.24 - 7.69 |
| Location 3 | 5.24 - 7.69 |
| Location 4 | 5.24 - 7.69 |
(Data represents the range found across samples from different localities) nih.govresearchgate.net
Other Documented Botanical Sources
Beyond the species already detailed, trans-p-Mentha-1(7),8-dien-2-ol has also been identified in other plants. These include Curcuma mangga and Dittrichia graveolens. The identification of this compound across diverse plant families highlights its widespread, albeit often minor, role in the chemical constitution of the plant kingdom.
Compound Nomenclature
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| cis-p-mentha-1(7),8-dien-2-ol (B3377824) |
Quantitative Variation Across Plant Tissues and Developmental Stages
The concentration of this compound is not uniform and can vary significantly depending on the part of the plant, its developmental stage, and the extraction method used.
Essential oils and hydrosols are both products of the steam distillation of plant material, yet their chemical compositions differ due to the varying water solubility of the constituent compounds. Oxygenated monoterpenes, including alcohols like this compound, are often more prevalent in hydrosols compared to the hydrocarbon-rich essential oils. essencejournal.com
A study on Melissa officinalis (Lemon Balm) hydrosol identified the presence of trans-p-mentha-1(7),8-dien-2-ol. researchgate.net Similarly, research on Ledum groenlandicum hydrosols also notes the presence of p-mentha-1(7),8-dien-2-ol. essencejournal.com While direct comparative data for the same plant under the same conditions is limited in the provided sources, the general principle is that the composition of the two phases is different. essencejournal.com
| Compound | Plant Species | Product | Concentration (%) | Source |
|---|---|---|---|---|
| trans-p-Mentha-1(7),8-dien-2-ol | Melissa officinalis | Hydrosol | 0.3 | researchgate.net |
| cis-p-Mentha-1(7),8-dien-2-ol | Melissa officinalis | Hydrosol | 0.5 - 0.7 | researchgate.net |
Environmental stressors can significantly alter the biosynthesis and accumulation of monoterpenoids in plants. A study on the grass Elyonurus hensii demonstrated a notable shift in the production of p-menthadienol isomers in response to water stress. During dry periods, essential oils extracted from water-stressed plants showed higher concentrations of cis- and trans-p-mentha-1(7),8-dien-2-ol. This suggests a metabolic plasticity where environmental conditions can trigger the preferential synthesis of certain isomers, potentially as a defense or adaptation mechanism.
| Condition | Compound | Relative Concentration Change | Source |
|---|---|---|---|
| Water Stress (Dry Period) | trans-p-Mentha-1(7),8-dien-2-ol | Higher | |
| Water Stress (Dry Period) | cis-p-Mentha-1(7),8-dien-2-ol | Higher | |
| Water Stress (Dry Period) | trans-p-Mentha-2,8-dien-1-ol | Lower | |
| Water Stress (Dry Period) | cis-p-Mentha-2,8-dien-1-ol | Lower |
Chemoecological Roles of Monoterpenoids in Plant Systems
Monoterpenoids, the class of compounds to which this compound belongs, play a multitude of crucial roles in the interactions of plants with their environment. researchgate.netacademicjournals.org These volatile organic compounds are key components of plant defense and communication systems. unn.edu.nglongdom.org
The primary chemoecological functions of monoterpenoids include:
Defense against Herbivores and Pathogens: Many monoterpenoids act as toxins or feeding deterrents to a wide range of insects and other herbivores. unn.edu.ng For instance, pyrethroids, which are monoterpene esters, exhibit strong insecticidal properties. unn.edu.ng They are integral to the defensive oleoresins and essential oils produced by many plants. researchgate.netacademicjournals.org
Pollinator Attraction: The characteristic fragrances of many flowers are due to volatile monoterpenoids. longdom.org These scents act as olfactory cues to attract bees, moths, and other pollinators, thereby facilitating plant reproduction. unn.edu.ngnih.gov
Allelopathy: Some plants release monoterpenoids into the soil, where they can inhibit the germination and growth of neighboring plants. This chemical competition, known as allelopathy, helps the plant secure resources like water, sunlight, and nutrients. academicjournals.org
Abiotic Stress Response: There is evidence that monoterpenoids help protect plants against abiotic stresses. For example, emissions of certain monoterpenes have been associated with increased resistance of the photosynthetic apparatus to high temperatures. academicjournals.orgunn.edu.ng
Intra-plant Communication: Monoterpenoids can act as signaling molecules within a plant or between different plants, alerting them to the presence of threats like herbivores. unn.edu.ng
In essence, monoterpenoids are functionally diverse molecules that mediate critical interactions between the plant and both its biotic and abiotic environment, directly impacting its survival and fitness. unn.edu.ngnih.gov
Biosynthetic Pathways of Trans 1 7 ,8 P Menthadien 2 Ol
Precursor Compounds and Initial Enzymatic Transformations
The biosynthesis of all monoterpenes, including the p-menthane (B155814) series, begins with the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comscispace.com In plants, these precursors are primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids. mdpi.commdpi.com The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates and proceeds through a series of seven enzymatic reactions to produce IPP and DMAPP. scispace.com
The first committed step towards monoterpene synthesis is the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS). pnas.org This reaction forms the C10 compound geranyl pyrophosphate (GPP), which serves as the universal precursor for the vast array of monoterpenoids. taylorandfrancis.comwikipedia.orgresearchgate.net GPPS is a key enzyme, and its activity is a critical control point in the biosynthesis of monoterpenes. pnas.orgfrontiersin.org
Following the formation of GPP, the pathway to p-menthane monoterpenoids involves a crucial cyclization step. In Mentha species, GPP is converted to the cyclic monoterpene (-)-limonene (B1674923) by the enzyme (-)-limonene synthase. oup.comnih.govnih.gov This cyclization is a pivotal transformation that establishes the characteristic p-menthane carbon skeleton.
Stereospecificity and Regioselectivity in Monoterpene Biosynthesis
The structural diversity of monoterpenes arises from the remarkable stereospecificity and regioselectivity of the enzymes involved in their biosynthesis, particularly the terpene synthases and subsequent modifying enzymes like cytochrome P450 monooxygenases. nih.govpnas.orgillinois.edu
Stereospecificity refers to the enzyme's ability to act on a specific stereoisomer of a substrate or to produce a specific stereoisomer of a product. For instance, the limonene (B3431351) synthase in Mentha species specifically produces the (4S)-(-)-limonene enantiomer. nih.gov The stereochemistry of the initial cyclization of the achiral GPP determines the subsequent stereochemical outcomes of the pathway. nih.gov Studies using deuterated substrates have been instrumental in elucidating the stereospecific nature of the deprotonation steps in the formation of various monoterpenes, such as α-pinene. illinois.edu
Regioselectivity is the enzyme's preference for catalyzing a reaction at a particular position on the substrate molecule. After the formation of (-)-limonene, subsequent hydroxylation reactions are highly regioselective and define the final structure of the p-menthane monoterpenoid. For example, in peppermint (Mentha x piperita), hydroxylation occurs at the C3 position of (-)-limonene, whereas in spearmint (Mentha spicata), it occurs at the C6 position. oup.compnas.org This regiochemical control is critical in producing the distinct aromatic profiles of these plants. The formation of trans-1(7),8-p-Menthadien-2-ol would necessitate a specific hydroxylation at the C2 position of a p-menthadiene precursor.
Key Enzyme Systems Involved in Hydroxylation and Cyclization
The functionalization of the monoterpene scaffold, particularly through hydroxylation, is primarily carried out by a diverse group of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.netnih.gov These heme-containing enzymes are responsible for introducing oxygen atoms into non-activated C-H bonds with high regio- and stereoselectivity. nih.govbeilstein-journals.org
Role of Limonene-3-Hydroxylase and Related Cytochrome P450 Monooxygenases (CYPs) in Analogous Pathways
The biosynthesis of many well-known p-menthane monoterpenoids relies on specific CYP enzymes. A prime example is the hydroxylation of (-)-limonene. In peppermint, (-)-limonene-3-hydroxylase, a CYP enzyme, specifically hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol. oup.comnih.govasm.org In spearmint, a different but related enzyme, (-)-limonene-6-hydroxylase, directs hydroxylation to the C6 position to form (-)-trans-carveol. pnas.orgnih.gov
The formation of this compound would likely involve a specific p-menthadiene-2-hydroxylase. While this specific enzyme has not been characterized, the existence of highly specific hydroxylases in related pathways suggests that a dedicated CYP enzyme is responsible for the C2 hydroxylation required to produce this compound. Research has identified fungal CYPs with limonene-3-hydroxylase activity, highlighting the potential for discovering novel hydroxylases in various organisms. asm.orgnih.gov The regioselectivity of these CYPs can be remarkably specific, with studies showing that a single amino acid change can convert the regiochemistry of a limonene-6-hydroxylase to that of a limonene-3-hydroxylase. pnas.org
Compartmentalization of Biosynthetic Enzymes within Plant Cells (e.g., plastids, endoplasmic reticulum)
The biosynthesis of monoterpenes is a highly organized process that occurs in specific subcellular compartments within plant cells, particularly in the specialized glandular trichomes found on the leaf surfaces of Mentha species. frontiersin.orgnih.gov
The initial steps of monoterpene biosynthesis, from the MEP pathway to the formation of GPP and its subsequent cyclization to limonene, occur in the leucoplasts (a type of plastid) of the secretory cells of these glands. nih.govnih.govcimap.res.in This is supported by the presence of plastid-targeting sequences on enzymes like GPPS and limonene synthase. pnas.orgnih.gov
Following their synthesis in the plastids, the monoterpene hydrocarbons, such as limonene, are then transported to the endoplasmic reticulum (ER). nih.govresearchgate.net It is at the ER where the cytochrome P450 monooxygenases, such as limonene-3-hydroxylase and limonene-6-hydroxylase, are localized. nih.govresearchgate.net These enzymes then carry out the critical hydroxylation reactions. Further enzymatic modifications can occur in other compartments; for example, in peppermint, subsequent dehydrogenase activity is found in the mitochondria, and the final steps of menthol (B31143) biosynthesis occur in the cytosol. nih.govresearchgate.net This subcellular compartmentalization necessitates the transport of intermediates between organelles and contributes to the efficient and controlled production of specific monoterpenoids. nih.govcimap.res.in
Genetic and Transcriptomic Regulation of Biosynthetic Enzymes
The production of monoterpenoids is tightly regulated at the genetic and transcriptomic levels, often in a developmental and tissue-specific manner. nih.gov The expression of the genes encoding the biosynthetic enzymes is a primary control point for determining the quantity and composition of the essential oil produced by a plant. scispace.comnih.gov
Studies in Mentha have shown that the expression of genes for enzymes like GPPS, limonene synthase, and limonene-3-hydroxylase is coordinately regulated. nih.gov The transcript levels of these genes often correlate with the rate of monoterpene biosynthesis at different stages of leaf development. nih.gov For instance, the highest activity of these enzymes and the peak of monoterpene production in peppermint occur in young, developing leaves. nih.gov
Furthermore, external factors such as light can influence the transcription of monoterpene biosynthetic genes. mdpi.com Transcriptome analysis of Mentha canadensis revealed that many genes involved in monoterpene synthesis are down-regulated in the dark and up-regulated upon exposure to light. mdpi.com This regulation is mediated by various transcription factors, including those from the MYB, bHLH, and AP2/ERF families, which can control the expression of multiple genes within the pathway. mdpi.commdpi.com The identification of these regulatory genes offers potential targets for metabolic engineering to enhance the production of desired monoterpenoids. frontiersin.orgmdpi.com Genetic studies in Perilla frutescens have also identified specific genes that control key steps in monoterpene biosynthesis, such as the induction of the pathway and the activity of limonene synthase. jst.go.jp
Interactive Data Tables
Key Enzymes in p-Menthane Monoterpenoid Biosynthesis
| Enzyme | Abbreviation | Function | Subcellular Localization |
| Geranyl Diphosphate Synthase | GPPS | Condenses IPP and DMAPP to form GPP | Plastids (Leucoplasts) pnas.orgnih.gov |
| (-)-Limonene Synthase | LS | Cyclizes GPP to (-)-Limonene | Plastids (Leucoplasts) nih.govnih.gov |
| (-)-Limonene-3-Hydroxylase | L3H | Hydroxylates (-)-Limonene at C3 | Endoplasmic Reticulum nih.govresearchgate.net |
| (-)-Limonene-6-Hydroxylase | L6H | Hydroxylates (-)-Limonene at C6 | Endoplasmic Reticulum nih.govresearchgate.net |
| (-)-trans-Isopiperitenol Dehydrogenase | IPD | Oxidizes (-)-trans-isopiperitenol | Mitochondria nih.govresearchgate.net |
| Pulegone Reductase | PR | Reduces pulegone | Cytosol nih.gov |
Regulatory Factors in Monoterpene Biosynthesis
| Factor | Type | Plant Species | Function |
| Light | Environmental | Mentha canadensis | Up-regulates expression of biosynthetic genes mdpi.com |
| MYB, bHLH, AP2/ERF | Transcription Factors | Various | Regulate expression of pathway genes mdpi.commdpi.com |
| Gene G | Gene | Perilla frutescens | Required for induction of monoterpene biosynthesis jst.go.jp |
| Gene H | Gene | Perilla frutescens | Controls limonene synthase activity jst.go.jp |
Chemical Synthesis and Organic Transformations of Trans 1 7 ,8 P Menthadien 2 Ol
Laboratory Synthesis Routes
The construction of the trans-1(7),8-p-Menthadien-2-ol framework can be achieved through several distinct synthetic strategies, starting from either acyclic or cyclic terpene precursors. These methods range from classical acid-catalyzed cyclizations to more modern stereocontrolled and photochemical approaches.
One of the most direct methods for synthesizing the p-menthane (B155814) skeleton is through the acid-catalyzed cyclization of acyclic monoterpenes. Precursors such as geraniol, nerol, and linalool (B1675412) can undergo intramolecular electrophilic addition to form the six-membered ring characteristic of sobrerol (B1217407).
The reaction is typically initiated by the protonation of one of the double bonds or the hydroxyl group, generating a carbocation intermediate. This is followed by an intramolecular attack from another double bond to close the ring. A final hydration step quenches the resulting tertiary carbocation at the C8 position and establishes the diol structure. For instance, the cyclization of myrcene (B1677589) in the presence of dilute aqueous acids like sulfuric or formic acid yields a mixture of products where trans-sobrerol (B1195627) is often a major component alongside α-terpineol. The precise product distribution is highly dependent on reaction parameters such as acid concentration, temperature, and reaction time.
| Acyclic Precursor | Catalyst / Reagents | Key Reaction Type | Notes on Outcome |
|---|---|---|---|
| Myrcene | Dilute H₂SO₄ or Formic Acid | Acid-catalyzed hydration and cyclization | Yields a mixture of products, including α-terpineol and trans-sobrerol. |
| Linalool | Aqueous Acid (e.g., H₂SO₄) | Acid-catalyzed cyclization | Proceeds via a terpinyl cation intermediate, leading to sobrerol and other p-menthane diols. |
| Geraniol | Strong Acid | Acid-catalyzed cyclization | Can cyclize to form the p-menthane skeleton, though rearrangements are common. |
Oxidative transformations of readily available cyclic monoterpenes provide another robust pathway to this compound. While direct conversion from menthol (B31143) is complex, a more industrially relevant oxidation method starts from α-pinene, the main constituent of turpentine (B1165885) oil.
This process involves a two-step sequence:
Autoxidation: α-Pinene is subjected to oxidation with molecular oxygen (air), often in the presence of an initiator or under slight pressure and elevated temperature. This free-radical reaction selectively forms α-pinene hydroperoxide as the primary intermediate.
Reduction: The resulting hydroperoxide mixture is then reduced. Treatment with a mild reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃), cleaves the peroxide bond and hydrates the system to yield racemic trans-sobrerol in good yields. This method is a cornerstone of the industrial production of racemic sobrerol.
| Step | Precursor | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1. Autoxidation | α-Pinene | O₂ (Air), optional initiator | α-Pinene hydroperoxide | Free-radical addition of oxygen to the double bond. |
| 2. Reduction | α-Pinene hydroperoxide | Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃) | trans-1(7),8-p-Menthadien-2-ol | Reductive cleavage of the peroxide and hydration. |
The synthesis of enantiomerically pure forms of this compound requires asymmetric strategies that can control the stereocenters at C2 and C4. A powerful approach utilizes the Sharpless Asymmetric Epoxidation of an acyclic precursor like geraniol.
The synthesis proceeds as follows:
Asymmetric Epoxidation: Geraniol is treated with tert-butyl hydroperoxide (TBHP) in the presence of a catalytic amount of titanium tetraisopropoxide [Ti(OiPr)₄] and a chiral ligand, typically diethyl tartrate (DET). The choice of the DET enantiomer dictates the facial selectivity of the epoxidation. For example, using (+)-DET yields (2R,3R)-2,3-epoxygeraniol.
Acid-Catalyzed Cyclization: The resulting chiral epoxy alcohol is then subjected to acid-catalyzed cyclization. The predefined stereochemistry of the epoxide ring directs the intramolecular ring-closing reaction, leading to the formation of an enantiomerically enriched trans-sobrerol. This method provides excellent control over the absolute configuration of the final product.
A distinct and elegant route to this compound involves the photochemical oxidation of limonene (B3431351). This reaction utilizes singlet oxygen (¹O₂), a highly reactive electronically excited state of O₂, to achieve selective oxidation.
The process involves:
Singlet Oxygen Generation: A photosensitizer, such as Rose Bengal or Methylene (B1212753) Blue, absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), promoting it to singlet oxygen (¹O₂).
Ene Reaction: The generated ¹O₂ reacts with limonene via a concerted ene reaction. Singlet oxygen attacks the endocyclic double bond, abstracting an allylic hydrogen from the C3 position and forming a new C-O bond at C2. This shifts the double bond into an exocyclic position, resulting in the formation of 1(7),8-p-menthadien-2-hydroperoxide. Due to the two faces of the double bond, a mixture of diastereomeric hydroperoxides is formed.
Reduction: The mixture of hydroperoxides is then reduced using a reagent like sodium sulfite or triphenylphosphine (B44618) (PPh₃) to yield the corresponding alcohols. The hydroperoxide derived from attack on the trans-face relative to the isopropenyl group yields this compound upon reduction.
Studies on Reaction Mechanisms and Kinetics
The mechanisms of the reactions involving this compound and its precursors are governed by factors such as stereochemistry, catalyst type, and reaction conditions, which determine the kinetic and thermodynamic favorability of different pathways.
The formation of trans-isocarveol itself is often achieved through the rearrangement of limonene oxides. The isomerization of a mixture of cis- and trans-limonene oxides using a chromium catalyst and a phenolic modifier shows that cis-limonene oxide converts to trans-isocarveol more rapidly than trans-limonene oxide isomerizes to cis-isocarveol. google.com For example, under specific conditions, 92% of the cis-isomer was converted, while only 21% of the trans-isomer reacted. google.com This kinetic preference allows for the selective synthesis of trans-isocarveol. google.com
The acid-catalyzed opening of the precursor, trans-limonene 1,2-oxide, which can lead to diol intermediates, is governed by the Fürst-Plattner rule of diaxial opening. researchgate.netresearchgate.net The reaction with reagents like acetic acid proceeds via a competition between a "normal" Sₙ2-type diaxial opening (major pathway, ~90%) and an "abnormal" Sₙ1-like diequatorial opening (minor pathway, ~10%), where a partial positive charge develops on the more substituted tertiary carbon. researchgate.net
The mechanism for the dehydroisomerization of monoterpenes to p-cymene (B1678584) on bifunctional metal-acid catalysts involves two distinct steps. liverpool.ac.uk The first is a rapid isomerization of the terpene on Brønsted acid sites to form menthadiene intermediates. liverpool.ac.uk The second, and slower, step is the dehydrogenation of these intermediates on metal-oxo sites to produce the aromatic p-cymene. liverpool.ac.uk Thermodynamic analyses of related terpene isomerizations, such as that of α-pinene oxide, show that product selectivity is often determined by kinetic control rather than by thermodynamics, with solvent and catalyst choice playing a crucial role in directing the reaction towards the desired product. google.com
Analytical Methodologies for Isolation, Identification, and Quantification of Trans 1 7 ,8 P Menthadien 2 Ol
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating trans-1(7),8-p-Menthadien-2-ol from intricate mixtures such as essential oils or biological fluids. The choice of technique is dictated by the analytical goal, whether it be quantification, structural identification, or enantiomeric resolution.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantification of volatile compounds like this compound. The technique separates compounds based on their boiling points and affinity for the stationary phase within a capillary column.
Principle and Application: In a typical GC-FID analysis, the sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column coated with a stationary phase (commonly a non-polar or mid-polar phase like 5% phenyl-polydimethylsiloxane). Compounds elute at different times, known as retention times, which are characteristic for a given set of analytical conditions. The FID detector then combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the mass of carbon being burned. This response allows for highly sensitive and accurate quantification.
Identification Parameter: For identification purposes in GC, the Kovats Retention Index (RI) is a critical parameter. It normalizes the retention time of a compound to that of adjacent n-alkanes, making it more reproducible across different instruments and laboratories than retention time alone. The RI of this compound has been reported on various standard stationary phases.
Table 1: Reported Kovats Retention Indices (RI) for this compound on a Standard Non-Polar Column
Click on a row to view more details about the stationary phase.
| Stationary Phase Type | Reported RI | Column Example |
| 5% Phenyl-polydimethylsiloxane | 1188 | DB-5, HP-5, SE-54 |
| Polyethylene Glycol | 1615 | DB-WAX, Carbowax 20M |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
GC-MS is the gold standard for the definitive identification of volatile compounds. It couples the powerful separation capabilities of GC with the structural information provided by Mass Spectrometry. As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint.
The mass spectrum of this compound (molecular weight: 152.23 g/mol ) is characterized by a weak or absent molecular ion peak ([M]⁺ at m/z 152) due to its instability. The fragmentation pattern is highly informative, showing key losses:
Loss of Water ([M-H₂O]⁺): A prominent peak at m/z 134, resulting from the dehydration of the alcohol.
Loss of an Isopropyl Group ([M-C₃H₇]⁺): A significant fragment at m/z 109.
Other Key Fragments: Other notable fragments include m/z 93, 91, 79, and 68, which arise from further rearrangements and fragmentation of the p-menthane (B155814) skeleton.
The combination of the compound's retention index and its unique mass spectrum allows for high-confidence identification, even in complex mixtures.
Table 2: Characteristic Electron Impact (EI) Mass Spectral Data for this compound
Explore the major ions and their relative intensities to understand the fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |
| 152 | < 1 | Molecular Ion [M]⁺ |
| 134 | 25 | [M - H₂O]⁺ |
| 119 | 22 | [M - H₂O - CH₃]⁺ |
| 109 | 15 | [M - C₃H₇]⁺ |
| 93 | 65 | C₇H₉⁺ |
| 91 | 40 | Tropylium Ion [C₇H₇]⁺ |
| 79 | 45 | C₆H₇⁺ |
| 68 | 100 | Base Peak |
| 43 | 35 | Isopropyl Cation [C₃H₇]⁺ |
Chiral Gas Chromatography for Enantiomeric Purity Assessment
This compound possesses two chiral centers (at C-2 and C-4), meaning it can exist as different stereoisomers. Chiral GC is a specialized technique designed to separate enantiomers. This is achieved by using a chiral stationary phase (CSP), which is typically based on a cyclodextrin (B1172386) derivative (e.g., heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin).
The principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have slightly different stabilities, leading to different retention times and allowing for the baseline separation of the enantiomers. This technique is indispensable for determining the enantiomeric ratio or enantiomeric excess (e.e.) of this compound in natural products or from asymmetric synthesis, providing crucial information about its biosynthetic pathway or the stereoselectivity of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
While GC is the predominant technique for analyzing volatile monoterpenoids, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for preparative-scale isolation or for analyzing samples containing non-volatile components.
For this compound, which lacks a strong UV chromophore, detection can be challenging. A low-wavelength UV detector (around 200-210 nm) may provide a response due to the double bonds, but sensitivity can be limited. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are often more suitable. Both normal-phase (e.g., silica (B1680970) column with hexane/ethyl acetate (B1210297) mobile phase) and reversed-phase (e.g., C18 column with acetonitrile/water mobile phase) systems can be developed for its separation from other related compounds.
Spectroscopic Characterization
Following isolation by chromatographic methods, spectroscopic techniques are employed to provide an unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is the most powerful tool for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique maps the chemical environment of all hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum displays characteristic signals:
Two singlets for the exocyclic methylene (B1212753) protons at C-7 (δ ≈ 4.8-4.9 ppm).
A broad singlet for the exocyclic methylene protons at C-9 (δ ≈ 4.7 ppm).
A multiplet for the proton on the hydroxyl-bearing carbon, H-2 (δ ≈ 4.0 ppm).
A singlet for the methyl protons at C-10 (δ ≈ 1.7 ppm).
A doublet for the methyl protons at C-6 (relative to the ring), which is absent in this specific isomer. The structure is p-menthadienol, not menthenol. The key protons are on the ring and the substituents.
¹³C NMR Spectroscopy: This provides a signal for each unique carbon atom in the molecule. The spectrum of this compound shows 10 distinct carbon signals, confirming the molecular formula. Key resonances include the sp² carbons of the double bonds (C-1, C-7, C-8, C-9) and the sp³ carbon bearing the hydroxyl group (C-2).
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY reveals which protons are spin-coupled to each other (i.e., on adjacent carbons), while HSQC correlates each proton with its directly attached carbon atom. These experiments are crucial for assigning every signal correctly and confirming the trans stereochemistry of the substituents on the cyclohexane (B81311) ring.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Click a column header to sort the data.
| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | ¹H Multiplicity & Coupling (J in Hz) |
| 1 | 148.9 | - | - |
| 2 | 71.1 | 4.02 | dd (8.5, 4.0) |
| 3 | 31.0 | 2.15 / 1.55 | m |
| 4 | 41.0 | 2.30 | m |
| 5 | 27.5 | 2.05 / 1.95 | m |
| 6 | 30.8 | 2.25 / 1.85 | m |
| 7 | 108.9 | 4.88 / 4.79 | s / s |
| 8 | 148.7 | - | - |
| 9 | 111.4 | 4.74 | br s |
| 10 | 20.8 | 1.74 | s |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for the functional group analysis of molecules. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features: a hydroxyl group, an exocyclic double bond, and an endocyclic double bond within the p-menthane framework.
A study involving the Fourier-transform infrared (FTIR) analysis of an essential oil containing the isomeric cis-p-mentha-1(7),8-dien-2-ol (B3377824) confirmed the presence of characteristic hydroxyl and alkene groups, which are also present in the trans-isomer. researchgate.net The principal vibrational modes for this compound are detailed in the table below. The broad O-H stretching vibration is a hallmark of the alcohol functional group. The C=C stretching vibrations distinguish between the exocyclic and endocyclic double bonds, while the C-H stretching and bending vibrations provide further structural confirmation.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch, hydrogen-bonded | 3200-3600 (broad) |
| Alkene (=C-H) | =C-H Stretch | 3010-3100 |
| Alkane (-C-H) | -C-H Stretch | 2850-2960 |
| Exocyclic C=C | C=C Stretch | ~1645 |
| Endocyclic C=C | C=C Stretch | ~1660 |
| Methylene (=CH₂) | =C-H Bend (out-of-plane) | ~890 |
| Hydroxyl (-OH) | C-O Stretch | 1000-1260 |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and structural elucidation of volatile compounds like this compound. leeder-analytical.comthermofisher.com Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight. nist.govnist.gov
The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radical species. uni-saarland.delibretexts.org Key fragmentation pathways for cyclic alcohols and alkenes often involve the loss of small, stable molecules or radicals. libretexts.orgmsu.eduruc.dk For this compound, significant fragmentation events include the loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common feature for alcohols, leading to a fragment at m/z 134. libretexts.org Another prominent fragmentation is the loss of an isopropyl radical (C₃H₇, 43 Da), resulting in a fragment at m/z 109. A retro-Diels-Alder reaction, characteristic of cyclohexene (B86901) derivatives, can also occur, leading to the cleavage of the ring system. msu.edubeilstein-journals.org
The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of p-mentha-1(7),8-dien-2-ol.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion ([M]⁺) |
| 137 | [M - CH₃]⁺ | Loss of a methyl radical |
| 134 | [M - H₂O]⁺ | Loss of a water molecule |
| 119 | [M - H₂O - CH₃]⁺ | Sequential loss of water and a methyl radical |
| 109 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 93 | [C₇H₉]⁺ | Further fragmentation, potentially from [M - H₂O]⁺ |
| 84 | [C₆H₁₂]⁺ | Retro-Diels-Alder fragmentation |
| 68 | [C₅H₈]⁺ | Isoprene radical cation from retro-Diels-Alder |
Advanced Analytical Techniques for Trace Analysis
Detecting and quantifying this compound at trace levels in complex environmental or biological matrices requires highly sensitive and selective analytical methods. mdpi.com Standard GC-MS can be enhanced through various techniques to improve detection limits and reduce matrix interference.
One of the most effective approaches is the use of tandem mass spectrometry (GC-MS/MS). mdpi.com This technique provides enhanced specificity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. mdpi.com This significantly reduces chemical noise and allows for the quantification of analytes at much lower concentrations than achievable with single quadrupole GC-MS. mdpi.com The development of GC-MS/MS methods has been crucial for analyzing trace levels of monoterpenols in diverse samples, including pristine marine aerosols. mdpi.com
For sample preparation and pre-concentration, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique. researchgate.net It is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber. This allows for the efficient enrichment of target analytes like p-menthadienol isomers, thereby increasing the sensitivity of the subsequent GC-MS or GC-MS/MS analysis. researchgate.net The combination of HS-SPME with GC-MS/MS represents a powerful workflow for the trace analysis of specific monoterpenols in challenging matrices such as beer and other beverages. researchgate.net
Furthermore, techniques like Selected Ion and Time-Resolved Mass Spectrometry (SIFT-MS) offer real-time, direct analysis of volatile compounds without prior chromatographic separation, providing rapid screening of monoterpenols in the headspace of samples like grapes. mdpi.com These advanced methodologies are critical for applications ranging from environmental monitoring to food and beverage quality control, where the presence of trace amounts of specific isomers can be significant. researchgate.net
Metabolic Fates and Biotransformations Non Human Systems
Microbial Biotransformation Pathways
The metabolism of trans-1(7),8-p-Menthadien-2-ol in microbial systems involves a variety of enzymatic reactions, primarily aimed at increasing the polarity of the molecule to facilitate excretion. These transformations are of significant interest for their potential in producing valuable bioactive compounds.
Oxidation and Reduction by Microbial Enzymes
Microorganisms, including various species of bacteria and fungi, are known to metabolize terpenoids through oxidative and reductive processes. While direct studies on this compound are limited, the metabolic pathways can be inferred from research on structurally similar p-menthane (B155814) monoterpenoids.
Oxidation reactions typically involve the hydroxylation of the carbon skeleton or the oxidation of existing alcohol groups to ketones. For instance, the secondary alcohol group at C-2 in this compound can be oxidized by microbial alcohol dehydrogenases to the corresponding ketone, isopiperitenone (B1196671). This has been observed in the metabolism of the related compound, isopiperitenol, which is oxidized to isopiperitenone by a dehydrogenase in peppermint. nih.gov
Reduction reactions often target the double bonds within the molecule. The endocyclic or exocyclic double bonds of this compound can be saturated by microbial reductases. The reduction of double bonds in similar alicyclic ketones is a known metabolic pathway, often occurring after the initial oxidation of the alcohol. inchem.org The gut microflora, in particular, has been noted for its ability to reduce double bonds of metabolites. inchem.org
The following table summarizes common microbial transformations observed in p-menthane monoterpenoids, which are likely applicable to this compound.
| Transformation Type | Enzyme Class | Precursor Example | Product Example | Microbial System Example |
| Oxidation (Hydroxylation) | Monooxygenase (Cytochrome P450) | Limonene (B3431351) | Perillyl alcohol | Mycobacterium sp. HXN-1500 mdpi.com |
| Oxidation (Dehydrogenation) | Alcohol Dehydrogenase | (-)-trans-Isopiperitenol | (-)-Isopiperitenone | Peppermint (inferred microbial equivalent) nih.gov |
| Reduction of Ketone | Carbonyl Reductase | Isopiperitenone | Isopiperitenol | |
| Reduction of Double Bond | Ene-Reductase | (-)-Isopiperitenone | (+)-cis-Isopulegone | Peppermint (inferred microbial equivalent) acs.org |
Role of Cytochrome P450 Enzymes in Microbial Metabolism
Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a critical role in the metabolism of a vast array of compounds, including terpenoids. In microorganisms, these enzymes are key to the initial steps of functionalizing the relatively inert hydrocarbon skeletons of monoterpenes. mdpi.com
The hydroxylation of limonene, a precursor to many p-menthane monoterpenoids, is a well-studied example of microbial CYP activity. For instance, Mycobacterium sp. strain HXN-1500 utilizes a P450-dependent monooxygenase system to hydroxylate limonene to perillyl alcohol. mdpi.com Fungi such as Aureobasidium pullulans and Hormonema carpetanum have been identified to possess limonene-3-hydroxylase activity, converting (+)-limonene to trans-isopiperitenol, a stereoisomer of this compound. asm.orgresearchgate.net These fungal enzymes are highly regio- and stereospecific. researchgate.net
The ability of microbial P450 enzymes to introduce hydroxyl groups at specific positions on the p-menthane ring is a crucial first step in their degradation and biotransformation. Given the structural similarity, it is highly probable that microbial CYP enzymes are also involved in the metabolism of this compound, potentially through hydroxylation at various positions on the ring or side chain, leading to the formation of more polar metabolites.
Conversion to Related Terpenoid Metabolites in Microorganisms
The microbial biotransformation of this compound can lead to a variety of related terpenoid metabolites. As an isomer of isopiperitenol, it is positioned within the broader metabolic network of menthol (B31143) and carvone (B1668592) biosynthesis.
Microorganisms can convert p-menthadienols into a range of other compounds. For example, the black yeast Hormonema sp. converts D-limonene exclusively to trans-isopiperitenol. core.ac.uk This product can then be a substrate for further enzymatic reactions. For instance, the related compound, (-)-trans-isopiperitenol, is a direct precursor in the microbial pathway to menthol, being first oxidized to (-)-isopiperitenone. nih.gov
Fungal strains have demonstrated the ability to convert limonene into a mixture of products, including cis- and trans-carveol, carvone, and various p-menthadienols. core.ac.uk This indicates that a microbial cell can possess a suite of enzymes capable of acting on the p-menthane skeleton. Therefore, this compound, when introduced to such microbial systems, could be converted to other p-menthadienols, menthones, or carveols, depending on the specific enzymatic machinery of the microorganism.
The following table outlines some of the observed microbial conversions of related p-menthane monoterpenes.
| Microorganism | Substrate | Major Product(s) |
| Hormonema sp. | D-Limonene | trans-Isopiperitenol core.ac.uk |
| Aureobasidium pullulans | (+)-Limonene | trans-Isopiperitenol asm.orgresearchgate.net |
| Penicillium digitatum | Limonene | cis- and trans-Carveol, Carvone, cis- and trans-Mentha-2,8-dien-1-ol core.ac.uk |
| Pleurotus sapidus | D-Limonene | cis- and trans-Carveol core.ac.uk |
Plant Metabolic Transformations
In plants, secondary metabolites like this compound are subject to further metabolic processes that can alter their biological activity, solubility, and volatility.
Further Derivatization or Conjugation within Plant Tissues
A primary metabolic route for terpenoid alcohols in plants is glycosylation, a process where a sugar moiety is attached to the molecule. oup.comrsc.org This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar, typically glucose, from a UDP-sugar donor to the hydroxyl group of the terpenoid. oup.comoup.com
Glycosylation significantly increases the water solubility and stability of volatile monoterpenes, effectively converting them into non-volatile forms for storage within the plant cell, often in the vacuole. oup.comneuroquantology.com These "hidden" terpenoids can be released upon tissue damage through the action of glycosidases. oup.com For monoterpene alcohols like this compound, this process would involve the formation of a β-D-glucoside. In some plant species, further glycosylation can occur, leading to the formation of diglycosides. oup.com
Besides glycosylation, other derivatization reactions such as acetylation can occur, though glycosylation is considered a major pathway for the metabolic fate of terpenoid alcohols in plant tissues.
Role as an Intermediate in Other Plant Biosynthetic Routes
The p-menthane monoterpenoids are central to the biosynthesis of commercially important essential oils in plants of the Mentha (mint) genus. researchgate.netoup.com The biosynthesis of (-)-menthol in peppermint (Mentha x piperita) and (-)-carvone (B1668593) in spearmint (Mentha spicata) both proceed from the precursor (-)-limonene (B1674923). nih.govredalyc.org
In peppermint, (-)-limonene is hydroxylated by a cytochrome P450 enzyme, limonene-3-hydroxylase, to yield (-)-trans-isopiperitenol. researchgate.netnih.gov This compound is a key intermediate that undergoes a series of enzymatic oxidation, isomerization, and reduction steps to ultimately form (-)-menthol. nih.gov Given that this compound is an isomer of trans-isopiperitenol, it is plausible that it could serve as an intermediate or a substrate for the enzymes in these pathways, potentially leading to the formation of other p-menthane monoterpenoids. Its presence has been noted in the essential oils of some Mentha species, suggesting it is part of their metabolic landscape. mpn.gov.rs
The regiospecificity of the initial hydroxylation of limonene, catalyzed by different cytochrome P450 enzymes, is a critical branch point that directs the metabolic flux towards either the menthol or carvone pathways. nih.govnih.gov
Enzymatic Mechanisms of Biotransformation
The biotransformation of terpenoids, including p-menthane derivatives, is a key strategy employed by various microorganisms to metabolize these compounds. These processes are of significant scientific interest as they can lead to the production of novel compounds with potentially enhanced biological activities. scispace.comjmaps.in The enzymatic systems of fungi and bacteria are particularly adept at carrying out specific and selective modifications of terpenoid skeletons, often at positions that are difficult to functionalize through conventional chemical synthesis. scispace.com While direct enzymatic studies on this compound are not extensively documented in current literature, the metabolic pathways of structurally similar p-menthane monoterpenoids have been investigated, providing a strong basis for understanding its potential enzymatic fates.
The primary enzymatic reactions involved in the biotransformation of p-menthane derivatives are oxidation, hydroxylation, and reduction. researchgate.netnih.gov These reactions are typically catalyzed by a range of enzymes, with cytochrome P450 monooxygenases (CYPs) playing a central role. wikipedia.orgmdpi.com CYPs are heme-containing enzymes capable of inserting an oxygen atom into a wide variety of substrates, a critical step in the metabolism of xenobiotics and the biosynthesis of secondary metabolites. wikipedia.orgmdpi.com
In fungi, CYPs are instrumental in the hydroxylation of terpenoids, a reaction that introduces a hydroxyl group at a specific carbon atom, thereby increasing the compound's polarity and facilitating further metabolic steps or excretion. mdpi.com The catalytic cycle of CYPs generally involves the activation of molecular oxygen to form a highly reactive iron-oxo species, which is responsible for the oxidation of the substrate. mdpi.com This process is highly regio- and stereoselective, meaning the enzyme can target a specific position on the molecule with a defined stereochemical outcome. jmaps.inresearchgate.net
Drawing parallels from the biotransformation of the structurally related and widely studied monoterpene, limonene, it is plausible that this compound undergoes similar enzymatic conversions. The biotransformation of limonene by various fungi, such as species from the genera Aspergillus and Fusarium, yields products like perillyl alcohol, carveol (B46549), and α-terpineol. nih.gov These transformations involve hydroxylation at different positions of the p-menthane skeleton. For instance, the conversion of limonene to perillyl alcohol involves hydroxylation at the C-7 methyl group, a reaction catalyzed by a limonene-7-monooxygenase. nih.gov Similarly, the formation of carveol results from hydroxylation at the C-6 position. nih.gov
Given the structure of this compound, which already possesses a hydroxyl group at the C-2 position, it is conceivable that microbial enzymes could catalyze further hydroxylations at other available positions on the ring or on the side chain. Other potential enzymatic reactions could include the oxidation of the existing secondary alcohol group to a ketone, or the reduction of the double bonds.
The table below summarizes the key enzymatic reactions observed in the biotransformation of p-menthane monoterpenoids by various microorganisms, which can be considered analogous to the potential transformations of this compound.
| Enzymatic Reaction | Enzyme Class (Example) | Microorganism (Example) | Substrate (Analogue) | Product |
|---|---|---|---|---|
| Hydroxylation | Cytochrome P450 Monooxygenase | Aspergillus cellulosae | Limonene | Perillyl alcohol, α-terpineol, Isopiperitenone |
| Hydroxylation | Cytochrome P450 Monooxygenase | Fusarium oxysporum | Limonene | α-terpineol, Limonene-trans-diol |
| Oxidation | Alcohol Dehydrogenase | Pseudomonas putida | Perillyl alcohol | Perillic acid (via perillyl aldehyde) |
| Reduction | Ene-reductase | Aspergillus niger | Carvone | Dihydrocarvone |
| Cyclization | Not specified | Polyporus brumalis | Geraniol | p-menthane-3,8-diol |
Biological Activities and Mechanistic Investigations of Trans 1 7 ,8 P Menthadien 2 Ol
Antimicrobial Properties and Mechanisms of Action
The antimicrobial potential of trans-1(7),8-p-Menthadien-2-ol is an area of active investigation, with studies suggesting its contribution to the antimicrobial efficacy of essential oils in which it is a constituent.
Efficacy Against Bacterial and Fungal Strains
Research has indicated that essential oils containing this compound exhibit a broad spectrum of antimicrobial activity. For instance, the essential oil of Cymbopogon densiflorus, which contains a notable concentration of this compound (18%), has demonstrated efficacy against several pathogenic bacterial strains. tandfonline.comresearchgate.net The most significant inhibitory effect of this essential oil was observed against the Gram-negative bacterium Shigella sonnei. tandfonline.comresearchgate.net
While specific data on the isolated compound is limited, the activity of the essential oil suggests that this compound likely contributes to its antimicrobial properties. The lipophilic nature of monoterpenoids allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and function. nih.gov This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. nih.govencyclopedia.pub
Antimicrobial Activity of Essential Oil Containing this compound
| Source Essential Oil | Compound Concentration (%) | Target Microorganism | Observed Effect |
|---|---|---|---|
| Cymbopogon densiflorus | 18% | Shigella sonnei (Gram-negative bacterium) | Greatest inhibition among tested pathogenic strains. tandfonline.comresearchgate.net |
| Cymbopogon densiflorus | 18% | Various pathogenic bacteria | Showed some efficacy against 7 out of 10 strains tested. tandfonline.comresearchgate.net |
Structure-Activity Relationship Studies for Antimicrobial Effects
The antimicrobial activity of monoterpenoids is closely linked to their chemical structure. Generally, oxygenated monoterpenoids, such as alcohols and phenols, exhibit greater antimicrobial activity than their hydrocarbon counterparts. mdpi.commdpi.com The presence and position of the hydroxyl group in the structure of this compound are crucial for its antimicrobial action. This functional group is believed to play a key role in disrupting the microbial cell membrane.
Antioxidant Potential and Free Radical Scavenging Mechanisms
The antioxidant properties of monoterpenoids are of significant interest due to their potential to mitigate oxidative stress.
Role of Unsaturated Hydroxyl Groups in Antioxidant Activity
The antioxidant activity of phenolic and alcoholic compounds, including monoterpenoids, is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. mdpi.com The structure of this compound contains an unsaturated hydroxyl group, which is a key feature for its potential antioxidant and free radical scavenging activities.
Anti-inflammatory Modulating Properties (in vitro/animal models)
The potential anti-inflammatory effects of this compound are an emerging area of research, though direct evidence for the isolated compound is currently limited. The anti-inflammatory properties of many essential oils are often attributed to their constituent monoterpenoids. These compounds are thought to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory mediators.
While no specific in vitro or animal model studies were found that exclusively investigate the anti-inflammatory properties of this compound, the general anti-inflammatory activities of essential oils from the Mentha species, which can contain related p-menthane (B155814) derivatives, have been documented. nih.gov Further research is necessary to isolate and evaluate the specific contribution of this compound to these effects.
Insecticidal, Repellent, and Nematicidal Activities
Monoterpenoids are well-known for their insecticidal, repellent, and nematicidal properties, offering a potential source of natural pesticides.
Research into the nematicidal activity of monoterpenoid alcohols has shown promising results against various nematode species. For instance, several monoterpenoid alcohols have demonstrated dose-dependent effects, significantly reducing egg hatching and the viability of juveniles of the root-knot nematode Meloidogine incognita. apsnet.org Specifically, compounds like borneol, carveol (B46549), citral, geraniol, and α-terpineol have been identified as having high nematicidal activity. apsnet.org
Nematicidal Activity of Selected Monoterpenoid Alcohols against Meloidogyne incognita
| Compound | Effect on Egg Hatching | Effect on Juvenile (J2) Viability |
|---|---|---|
| Borneol | Drastic reduction at low concentrations. apsnet.org | Drastic reduction at low concentrations. apsnet.org |
| Carveol | Drastic reduction at low concentrations. apsnet.org | Drastic reduction at low concentrations. apsnet.org |
| Citral | Drastic reduction at low concentrations. apsnet.org | Drastic reduction at low concentrations. apsnet.org |
| Geraniol | Drastic reduction at low concentrations. apsnet.org | Drastic reduction at low concentrations. apsnet.org |
| α-Terpineol | Drastic reduction at low concentrations. apsnet.org | Drastic reduction at low concentrations. apsnet.org |
Interaction with Arthropod or Nematode Physiological Systems
Direct studies detailing the specific interactions of pure this compound with the physiological systems of arthropods or nematodes are not extensively documented in publicly available research. However, the insecticidal and nematicidal potential of essential oils containing this and related monoterpenoids has been a subject of investigation. Monoterpenes, as a class, are known to possess insecticidal properties, often acting as neurotoxins, repellents, or growth inhibitors.
Research into the essential oils of various Mentha species, which are known to contain a variety of p-menthane derivatives, has demonstrated their insecticidal properties against a range of pests. While not singling out this compound, these studies indicate that monoterpenoids are a source of bioactive compounds with potential for pest management. For instance, the insecticidal activity of carveol, an isomer of p-menthadien-2-ol, has been evaluated against the mosquito vector Aedes aegypti. researchgate.net Such studies suggest that the p-menthadien-2-ol scaffold is a promising starting point for investigating insecticidal activity. The mechanism of action for many monoterpenoids involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system.
Similarly, nematicidal activity has been observed in some monoterpenes and their derivatives. These compounds can affect the mobility and survival of various nematode species. The lipophilic nature of monoterpenoids allows them to penetrate biological membranes, potentially disrupting cellular and physiological processes in nematodes.
Enzyme Modulation and Receptor Binding Studies (e.g., enzyme inhibition, receptor agonism/antagonism)
Specific data on the enzyme modulation and receptor binding of this compound is scarce. However, research on structurally similar monoterpenoids provides insights into potential mechanisms of action. A common target for monoterpenoid bioactivity, particularly in insects, is the enzyme acetylcholinesterase (AChE). Inhibition of AChE disrupts neurotransmission, leading to paralysis and death. Thymol derivatives, which share a p-menthane skeleton, have been shown to effectively inhibit detoxification enzymes such as glutathione (B108866) transferase (GST), carboxylesterase, and acetylcholinesterase (AChE). nih.gov
In mammals, some monoterpenoids have been investigated for their interaction with neurotransmitter receptors, such as the GABAA receptor. The GABAA receptor is a ligand-gated ion channel and a major site of inhibitory neurotransmission in the central nervous system. While direct binding studies for this compound are not available, the broader class of terpenoids has been shown to modulate GABAA receptor activity.
Comparative Bioactivity Studies with Stereoisomers and Analogs
The biological activity of monoterpenoids can be significantly influenced by their stereochemistry and the presence of specific functional groups. While direct comparative studies featuring this compound are limited, research on related isomers and analogs highlights the structural determinants of bioactivity.
A study on the essential oil of Elyonurus hensii revealed a shift in the biosynthesis of p-menthadienol isomers in response to water stress. nih.gov During dry periods, the plant produced higher concentrations of cis- and trans-p-mentha-1(7),8-dien-2-ol, suggesting an adaptive role for these compounds. This indicates that different isomers may have distinct biological functions.
The insecticidal activity of various monoterpenoids has been compared, revealing that the presence of a carbonyl group conjugated with double bonds in the cyclic structure is important for their potential. nih.gov For example, R-carvone, piperitone (B146419) oxide, and R-pulegone have demonstrated significant insecticidal potential against stored product pests like Sitophilus zeamais and Tribolium castaneum. nih.gov Carveol, a mixture of isomers, has shown notable insecticidal effects against Aedes aegypti larvae. researchgate.net
The table below presents a comparison of the reported insecticidal activities of several p-menthane derivatives, providing context for the potential bioactivity of this compound.
| Compound | Target Organism | Bioassay | Activity Metric | Value |
| R-Carvone | Tribolium castaneum | Fumigant | LC50 | 2.2 µL/L air |
| Sitophilus zeamais | Fumigant | LC50 | 3.0 µL/L air | |
| Tribolium castaneum | Contact | LD50 | 4.8 µ g/insect | |
| Sitophilus zeamais | Contact | LD50 | 14.9 µ g/insect | |
| Piperitone oxide | Tribolium castaneum | Fumigant | LC50 | 4.8 µL/L air |
| Sitophilus zeamais | Fumigant | LC50 | 42.4 µL/L air | |
| Tribolium castaneum | Contact | LD50 | 13.1 µ g/insect | |
| Sitophilus zeamais | Contact | LD50 | 24.6 µ g/insect | |
| R-Pulegone | Tribolium castaneum | Fumigant | LC50 | 3.9 µL/L air |
| Sitophilus zeamais | Fumigant | LC50 | 10.1 µL/L air | |
| Tribolium castaneum | Contact | LD50 | 10.2 µ g/insect | |
| Sitophilus zeamais | Contact | LD50 | 15.3 µ g/insect |
Data sourced from a study on the insecticidal activity of monoterpenoids against Sitophilus zeamais and Tribolium castaneum. nih.gov
Carvacrol, another related phenolic monoterpenoid, and its derivatives have also been synthesized and evaluated for their insecticidal activity against the Spodoptera frugiperda cell line (Sf9), indicating that modifications to the core structure can influence bioactivity. mdpi.com
Biotechnological Production and Engineering of Trans 1 7 ,8 P Menthadien 2 Ol
Metabolic Engineering of Microorganisms for Enhanced Production
Microbial cell factories, particularly yeast and bacteria, have become powerful platforms for the production of a wide array of chemicals, including terpenoids. nih.govnih.gov By manipulating their genetic and metabolic pathways, it is possible to redirect cellular resources towards the synthesis of target molecules. nih.gov
Yeast, especially Saccharomyces cerevisiae, is a favored host for terpenoid production due to its robust nature in industrial fermentations and its endogenous mevalonate (B85504) (MVA) pathway, which naturally produces the universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govrsc.org The MVA pathway starts from acetyl-CoA and proceeds through key intermediates like HMG-CoA and mevalonic acid. rsc.org Engineering efforts in yeast often focus on upregulating the MVA pathway to increase the precursor supply for terpenoid synthesis. rsc.org Furthermore, yeast is an excellent host for expressing cytochrome P450 enzymes, which are often required for the complex functionalization of terpenoid scaffolds. nih.gov
Bacteria, such as Escherichia coli, are also widely used for terpenoid production. nih.gov They possess the methylerythritol 4-phosphate (MEP) pathway for IPP and DMAPP biosynthesis. google.com Metabolic engineering strategies in E. coli often involve the overexpression of rate-limiting enzymes in the MEP pathway to boost precursor availability. google.com The choice between yeast and bacterial systems depends on various factors, including the specific target terpenoid, the complexity of the biosynthetic pathway, and the desired production scale.
A critical aspect of metabolic engineering is the successful expression of foreign (heterologous) genes encoding the enzymes required for the biosynthesis of the target compound. researchgate.net For trans-1(7),8-p-Menthadien-2-ol, this would involve introducing and optimizing the expression of a suitable terpene synthase that can convert a precursor like geranyl diphosphate (GPP) into the desired monoterpenol.
Optimization strategies include:
Codon Optimization: Adapting the nucleotide sequence of the heterologous gene to match the codon usage bias of the host organism to ensure efficient translation. mdpi.com
Promoter Engineering: Using strong, inducible, or constitutive promoters to control the level and timing of gene expression. mdpi.com
Enzyme Engineering: Modifying the enzymes themselves to improve their catalytic activity, stability, or substrate specificity. nih.gov This can involve techniques like directed evolution or rational design.
Subcellular Localization: Targeting enzymes to specific cellular compartments, such as mitochondria or peroxisomes, can help to increase the local concentration of substrates and intermediates, thereby improving pathway efficiency. mdpi.com
Fusion Proteins: Linking two or more enzymes in a pathway into a single polypeptide chain can enhance metabolic flux by channeling substrates between active sites. nih.gov
Table 1: Comparison of Microbial Hosts for Terpenoid Production
| Feature | Saccharomyces cerevisiae (Yeast) | Escherichia coli (Bacteria) |
|---|---|---|
| Native Precursor Pathway | Mevalonate (MVA) pathway rsc.org | Methylerythritol 4-phosphate (MEP) pathway google.com |
| Key Precursor | Acetyl-CoA rsc.org | Glyceraldehyde-3-phosphate and Pyruvate (B1213749) |
| Advantages | GRAS status, robust for industrial use, efficient expression of P450s nih.govoup.com | Fast growth, well-established genetic tools nih.gov |
| Common Engineering Strategies | Upregulation of MVA pathway, downregulation of competing pathways (e.g., sterol biosynthesis) rsc.orgmdpi.com | Overexpression of MEP pathway enzymes, introduction of heterologous MVA pathway google.com |
Plant Cell Culture and in vitro Production Systems
Plant cell and tissue cultures offer an alternative platform for producing valuable secondary metabolites, including terpenoids. These systems provide a controlled environment for production, independent of geographical and climatic constraints.
Elicitation is a technique used to enhance the production of secondary metabolites in plant cell cultures by exposing them to stress-inducing agents (elicitors). These can be biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metals, UV radiation). The plant cells respond to these elicitors by activating defense pathways, which often include the increased synthesis of terpenoids.
Optimization of culture conditions is also crucial for maximizing yield. This includes adjusting factors such as:
Media Composition: Modifying the levels of nutrients, hormones, and precursors in the culture medium.
Physical Parameters: Controlling temperature, pH, light, and aeration.
Cell Line Selection: Screening for and selecting high-yielding cell lines.
Studies on Chiliadenus montanus have demonstrated the in vitro production of various volatile organic compounds, including oxygenated monoterpenes, from callus and microshoot cultures. nih.govresearchgate.net The composition of the produced compounds was found to differ between in vitro cultures and the wild plant, highlighting the potential to manipulate these systems to favor the production of specific molecules. nih.govresearchgate.net
Genetic engineering offers a powerful tool to manipulate the biosynthetic pathways of plants to enhance the production of specific terpenoids. researchgate.net This can involve the overexpression of key native enzymes or the introduction of heterologous genes to create novel pathways. frontiersin.org
Key strategies include:
Introducing Novel Terpene Synthases: Expressing a heterologous terpene synthase gene can lead to the production of a new terpenoid not naturally found in the plant. frontiersin.org
Downregulation of Competing Pathways: Using techniques like RNA interference (RNAi) to suppress the expression of genes in pathways that compete for the same precursors can redirect metabolic flux towards the desired product.
Transient expression systems, particularly using Agrobacterium tumefaciens infiltration in plants like Nicotiana benthamiana, allow for the rapid testing of different gene combinations and pathway engineering strategies to enhance terpenoid production. frontiersin.org
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective routes to complex molecules. This approach can be particularly useful for the production of specific terpenoid isomers that are difficult to obtain through purely chemical or biological methods.
In a chemoenzymatic approach, a readily available starting material might be chemically converted to an intermediate that is then transformed by a specific enzyme (or a whole-cell biocatalyst) to the final product. The high selectivity of enzymes can help to overcome challenges associated with controlling stereochemistry in traditional organic synthesis. For the synthesis of this compound, a potential strategy could involve the chemical synthesis of a precursor that is then stereoselectively hydroxylated by a specific cytochrome P450 enzyme expressed in a microbial host.
Integration of Chemical and Enzymatic Steps for Efficient Production
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis to create efficient and sustainable production routes. While a specific, well-established chemoenzymatic process for this compound is not prominently featured in the scientific literature, the general principles of this approach can be applied to its synthesis.
A plausible chemoenzymatic route could commence with the chemical epoxidation of limonene (B3431351) to produce limonene oxide. This intermediate can then be subjected to enzymatic hydrolysis. The use of epoxide hydrolases can offer high stereoselectivity in the opening of the epoxide ring, leading to the formation of a specific diol. Subsequent chemical steps, such as selective dehydration, could then be employed to yield the desired this compound. The key advantage of such an integrated approach is the ability to overcome the limitations of purely chemical or purely biological methods. For instance, while chemical epoxidation is efficient, the subsequent ring-opening can be non-selective. Conversely, a highly selective enzymatic step can be integrated to control the stereochemistry of the final product.
Another potential chemoenzymatic strategy involves the use of a biocatalytic hydroxylation step on a chemically modified limonene derivative. This could involve protecting certain reactive sites on the limonene molecule to guide the enzymatic hydroxylation to the desired position. Following the enzymatic step, the protecting groups can be chemically removed to yield the final product.
The development of efficient chemoenzymatic processes for this compound is an active area of research. The successful integration of chemical and enzymatic steps hinges on the compatibility of reaction conditions and the development of robust enzymes that can function effectively in the presence of organic solvents and other chemical reagents.
Table 2: Conceptual Chemoenzymatic Pathway for this compound Production
| Step | Type | Description | Potential Advantages |
| 1 | Chemical | Epoxidation of limonene | Efficient and high-yielding conversion of the starting material. |
| 2 | Enzymatic | Stereoselective hydrolysis of limonene oxide | High control over the stereochemistry of the resulting diol. |
| 3 | Chemical | Selective dehydration of the diol intermediate | Targeted formation of the desired double bond and hydroxyl group arrangement. |
Note: This table represents a conceptual pathway and is not based on a specific, published industrial process for this compound.
Ecological Significance and Environmental Interactions of Trans 1 7 ,8 P Menthadien 2 Ol
Role in Plant Defense Mechanisms Against Herbivory and Pathogens
trans-1(7),8-p-Menthadien-2-ol is a component of the essential oils of several plants, which are known to be crucial for their defense against a wide array of biological threats. Its presence in these essential oils suggests a direct contribution to the plant's protective chemical arsenal.
Research has identified this compound as a potent antibacterial agent. researchgate.net This antimicrobial activity is a key component of a plant's defense against pathogenic bacteria. By inhibiting bacterial growth, the compound can help protect the plant from infections that could otherwise compromise its health and survival.
Furthermore, this compound is found in plants that exhibit insecticidal and repellent properties. For instance, it is a constituent of the essential oil of Tanacetum balsamita, a plant traditionally used to repel insects. While direct studies on the insecticidal activity of the pure compound are limited, its presence in insect-repelling essential oils suggests a likely role in deterring herbivorous insects. The volatile nature of this monoterpenoid alcohol allows it to be released into the air, creating a protective chemical shield around the plant.
Allelopathic Effects on Other Plant Species
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds. There is direct evidence that this compound possesses significant allelopathic potential.
A study has identified this compound as one of the terpenoids responsible for strong herbicidal activity in certain plant extracts. mdpi.com This phytotoxic effect can manifest as the inhibition of seed germination and the suppression of seedling growth in competing plant species. By releasing such compounds, a plant can reduce competition for essential resources like water, sunlight, and nutrients, thereby enhancing its own chances of survival and propagation.
The table below lists some of the plant species in which this compound has been identified, along with the observed allelopathic or phytotoxic activities of their essential oils.
| Plant Species | Family | Observed Allelopathic/Phytotoxic Activity of Essential Oil | Reference(s) |
| Tanacetum balsamita | Asteraceae | General phytotoxic activity | mdpi.com |
| Eucalyptus cladocalyx | Myrtaceae | Herbicidal activity | ms-editions.cl |
| Citrus limon (Lemon) | Rutaceae | Inhibitory effects on seedling growth | japsonline.com |
| Mentha spicata (Spearmint) | Lamiaceae | Inhibition of germination and growth of other plant species | neist.res.in |
Interactions with Soil Microbiota and Rhizosphere Ecology
The release of chemical compounds from plant roots into the surrounding soil, known as the rhizosphere, can significantly influence the composition and activity of soil microbial communities. As a constituent of plant root exudates and litter, this compound is likely to interact with soil microbiota.
Given its established antibacterial properties, this compound may act as a selective agent in the rhizosphere, inhibiting the growth of certain soil bacteria while potentially favoring others that are either resistant or capable of metabolizing it. This can lead to a shift in the microbial community structure, which in turn can have indirect effects on the plant's health and nutrient uptake. For example, by suppressing pathogenic microbes in the soil, the plant can create a more favorable environment for its root system. Conversely, it could also inhibit beneficial microbes if they are susceptible to its effects.
Atmospheric Chemistry and Volatile Organic Compound (VOC) Emissions
As a monoterpenoid, this compound is classified as a biogenic volatile organic compound (BVOC). Plants emit vast quantities of BVOCs into the atmosphere, where they play a critical role in atmospheric chemistry.
Once released into the atmosphere, these compounds are highly reactive and can be oxidized by key atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). The atmospheric lifetime of monoterpenoid alcohols is relatively short, typically on the order of hours to a few days.
The atmospheric degradation of this compound can lead to the formation of secondary organic aerosols (SOAs). SOAs are microscopic particles suspended in the atmosphere that can influence cloud formation, radiative balance, and air quality. The contribution of this specific compound to SOA formation will depend on its emission rates from various plant species and the specific atmospheric conditions.
Bioremediation Potential and Environmental Fate
The environmental fate of this compound is largely determined by its biodegradability. Like many other monoterpenoids, it is expected to be biodegradable by a wide range of microorganisms in soil and water. Microbes can utilize such compounds as a source of carbon and energy, breaking them down into simpler, non-toxic substances.
This biodegradability is a key factor in preventing the long-term accumulation of this compound in the environment. The ability of certain microbial communities to degrade monoterpenes also opens up possibilities for their use in bioremediation. For instance, soils that have been enriched with monoterpenes have shown an increased abundance of bacteria capable of degrading not only the monoterpenes themselves but also certain industrial pollutants like toluene (B28343) and p-xylene. This suggests that environments rich in plants producing this compound may harbor microbial communities with enhanced bioremediation capabilities.
Advanced Research Perspectives and Future Directions
Elucidation of Undiscovered Biosynthetic Genes and Enzymes
The biosynthetic pathway of trans-1(7),8-p-Menthadien-2-ol is yet to be fully elucidated. However, based on the known biosynthesis of structurally related p-menthane (B155814) monoterpenoids in plants like those of the Mentha (mint) species, a putative pathway can be proposed. This pathway likely involves the cyclization of geranyl pyrophosphate (GPP) to form a limonene (B3431351) intermediate, followed by a specific hydroxylation step.
Future research should focus on identifying the key enzymes responsible for these transformations. The primary candidates for investigation are terpene synthases (TPS) for the initial cyclization and cytochrome P450 monooxygenases (CYPs) for the subsequent hydroxylation. nih.gov
Key Research Objectives:
Transcriptome analysis of Rhododendron tomentosum and wild celery, plants known to produce the compound, to identify candidate TPS and CYP genes that are highly expressed in tissues where the compound accumulates. nih.govnih.gov
Heterologous expression and functional characterization of these candidate genes in microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) to confirm their enzymatic activity and product specificity. nih.gov
Comparative genomics with well-characterized species like Mentha to identify homologous genes that may have evolved to produce this compound.
A recent genome-wide analysis of celery (Apium graveolens) identified 39 TPS genes, with four (AgTPS9, 25, 31, and 38) showing a potential positive regulatory role in the synthesis of D-limonene, a likely precursor to this compound. nih.govresearchgate.net This provides a strong starting point for identifying the specific limonene synthase involved. Subsequent investigation into the CYP families, particularly CYP71, which is known for its role in sesquiterpene biosynthesis, could reveal the hydroxylase responsible for the final step. nih.govresearchgate.net
High-Throughput Screening for Novel Biological Activities and Mechanisms
The biological activities of this compound remain largely unexplored. High-throughput screening (HTS) offers a powerful approach to rapidly assess its potential in various therapeutic areas. tdcommons.ai Given the known biological activities of other p-menthane derivatives, promising areas for investigation include anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net
Potential Screening Platforms:
| Screening Target | Assay Type | Potential Application |
| Anti-inflammatory | Cell-based assays measuring inhibition of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) or enzymes like COX-2. biochim.roresearchgate.net | Treatment of chronic inflammatory diseases. |
| Antimicrobial | Broth microdilution assays against a panel of pathogenic bacteria and fungi. nih.gov | Development of new antibiotics or antifungal agents. |
| Anticancer | Cytotoxicity assays against various cancer cell lines (e.g., breast, lung, colon). | Discovery of novel anticancer lead compounds. |
The development of HTS platforms, such as those utilizing fluorescence polarization or reporter gene assays, can accelerate the screening of large compound libraries, including derivatives of this compound. nih.gov Furthermore, screening for synergistic effects with existing drugs could unveil novel combination therapies.
Rational Design of Analogs with Tailored Biological Profiles
The chemical structure of this compound, with its hydroxyl group and multiple chiral centers, provides an excellent scaffold for the rational design of novel analogs with improved biological activities and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor. mdpi.com
Strategies for Analog Design:
Esterification: The hydroxyl group can be esterified with various carboxylic acids to produce a library of esters with potentially altered solubility, stability, and bioactivity.
Epoxidation: The double bonds in the molecule can be selectively epoxidized, a modification known to influence the biological activity of other p-menthane monoterpenes. nih.gov
Stereoselective Synthesis: The synthesis of different stereoisomers of this compound will be critical for determining the stereochemical requirements for specific biological targets.
By systematically modifying the structure and evaluating the biological activity of the resulting analogs, it will be possible to develop a comprehensive SAR profile. This knowledge can then be used to design compounds with optimized potency, selectivity, and reduced off-target effects.
Development of Sustainable Production Platforms
Natural extraction of this compound from plants is often inefficient and unsustainable. Metabolic engineering of microbial hosts presents a promising alternative for the sustainable production of this compound. nih.govdntb.gov.ua
Potential Production Hosts and Strategies:
| Host Organism | Engineering Strategy | Advantages |
| Saccharomyces cerevisiae | Introduction of the biosynthetic genes (TPS and CYP) from the source plant. Optimization of precursor supply (GPP) through upregulation of the mevalonate (B85504) (MVA) pathway. nih.gov | GRAS (Generally Recognized as Safe) status, robust for industrial fermentation. |
| Escherichia coli | Similar to yeast, but may require engineering of the methylerythritol 4-phosphate (MEP) pathway for GPP supply. | Fast growth, well-established genetic tools. |
Key to successful metabolic engineering will be the identification of the specific TPS and CYP genes as outlined in section 10.1. Additionally, biocatalytic approaches using purified enzymes or whole-cell systems could be developed for the stereoselective synthesis of this compound from readily available precursors like limonene. mdpi.com
Computational Chemistry and Molecular Modeling Studies of Structure-Activity Relationships and Enzyme-Substrate Interactions
Computational chemistry and molecular modeling are invaluable tools for accelerating research into this compound. ucdavis.edu These methods can provide insights into its physicochemical properties, potential biological targets, and the mechanisms of the enzymes involved in its biosynthesis.
Applications of Computational Modeling:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound and its analogs, helping to elucidate structure-activity relationships. rasayanjournal.co.in
Molecular Docking: This technique can be used to predict the binding affinity of this compound and its derivatives to the active sites of potential protein targets, guiding the selection of compounds for biological screening.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of enzyme-substrate interactions, helping to understand the catalytic mechanisms of the TPS and CYP enzymes involved in its biosynthesis. nih.govacs.org This can inform protein engineering efforts to improve enzyme efficiency and product specificity.
For instance, in silico analysis of p-menthane-3-8-diol (PMD) has been used to develop pharmacophore models for insect repellent activity, demonstrating the power of these methods in designing more effective analogs. nih.gov
Exploration of its Role as a Key Intermediate in Complex Organic Synthesis
The chiral nature and functional groups of this compound make it a potentially valuable chiral building block for the synthesis of more complex molecules, including other natural products and pharmaceuticals. mdpi.comnih.gov Its structural relationship to p-menthadienol, a known precursor in the synthesis of cannabinoids like cannabidiol (B1668261) (CBD) and Δ⁹-tetrahydrocannabinol (Δ⁹-THC), highlights its potential in this area. europa.eu
Potential Synthetic Applications:
Asymmetric Synthesis: The stereocenters of this compound can be used to control the stereochemistry of subsequent reactions, enabling the asymmetric synthesis of complex targets.
Natural Product Synthesis: It could serve as a starting material for the synthesis of other terpenoids or natural products that share the p-menthane skeleton.
Development of Novel Chemical Scaffolds: Chemical modifications of this compound can lead to the creation of novel molecular scaffolds for drug discovery.
The development of efficient and stereoselective synthetic routes to access this compound will be a critical first step in realizing its full potential as a synthetic intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
